REACTION_CXSMILES
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[C:1]([NH2:4])(=[S:3])[CH3:2].Br[CH:6]1[CH2:11][CH2:10][CH2:9][CH:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]1=O>>[CH3:2][C:1]1[S:3][C:6]2[CH2:11][CH2:10][CH2:9][CH:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]=2[N:4]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=S)N
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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BrC1C(C(CCC1)C(=O)OCC)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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B.p.0.1 =102°-105° C.
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Name
|
|
Type
|
|
Smiles
|
CC=1SC2=C(N1)C(CCC2)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |